2-(3-{[5-(3-chloro-1-benzothiophen-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(3-{[5-(3-chloro-1-benzothiophen-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that features a benzothiophene moiety, a triazole ring, and an isoindole dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[5-(3-chloro-1-benzothiophen-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-1H-isoindole-1,3(2H)-dione typically involves multiple steps:
Formation of the Benzothiophene Moiety: The benzothiophene ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-chlorobenzaldehyde and thiourea.
Synthesis of the Triazole Ring: The triazole ring is formed via a cyclization reaction involving hydrazine and a suitable nitrile precursor.
Coupling Reactions: The benzothiophene and triazole moieties are coupled using a sulfanyl linkage, often facilitated by a thiol reagent.
Formation of the Isoindole Dione: The final step involves the formation of the isoindole dione structure through a cyclization reaction involving a suitable anhydride and amine precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted benzothiophenes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s potential bioactivity makes it a candidate for drug discovery and development. It may exhibit antimicrobial, antifungal, or anticancer properties, which are of significant interest in medicinal chemistry.
Medicine
In medicine, derivatives of this compound could be developed as therapeutic agents. Its structural features suggest potential interactions with biological targets, making it a promising lead compound for further pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of advanced materials. Its unique electronic properties may make it suitable for applications in electronics or as a component in specialty polymers.
Mechanism of Action
The mechanism of action of 2-(3-{[5-(3-chloro-1-benzothiophen-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-1H-isoindole-1,3(2H)-dione is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole and benzothiophene moieties. These interactions may inhibit or modulate the activity of these targets, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-chloro-1-benzothiophene-2-yl derivatives: These compounds share the benzothiophene moiety and may exhibit similar electronic properties.
4-phenyl-4H-1,2,4-triazole derivatives: These compounds share the triazole ring and may exhibit similar biological activities.
Isoindole-1,3(2H)-dione derivatives: These compounds share the isoindole dione structure and may exhibit similar chemical reactivity.
Uniqueness
The uniqueness of 2-(3-{[5-(3-chloro-1-benzothiophen-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-1H-isoindole-1,3(2H)-dione lies in its combination of these three distinct moieties. This combination imparts unique electronic and steric properties, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C27H19ClN4O2S2 |
---|---|
Molecular Weight |
531.1 g/mol |
IUPAC Name |
2-[3-[[5-(3-chloro-1-benzothiophen-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C27H19ClN4O2S2/c28-22-20-13-6-7-14-21(20)36-23(22)24-29-30-27(32(24)17-9-2-1-3-10-17)35-16-8-15-31-25(33)18-11-4-5-12-19(18)26(31)34/h1-7,9-14H,8,15-16H2 |
InChI Key |
UDMHZJSFHHXJJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCCCN3C(=O)C4=CC=CC=C4C3=O)C5=C(C6=CC=CC=C6S5)Cl |
Origin of Product |
United States |
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